molecular formula C9H7NO2S B8814431 5-(methylthio)-1H-indole-2,3-dione CAS No. 418772-01-7

5-(methylthio)-1H-indole-2,3-dione

Cat. No.: B8814431
CAS No.: 418772-01-7
M. Wt: 193.22 g/mol
InChI Key: QXXPJYJSTKYYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methylthio)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(methylthio)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(methylthio)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

418772-01-7

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

5-methylsulfanyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H7NO2S/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)

InChI Key

QXXPJYJSTKYYTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

Foundational & Exploratory

biological activity of 5-(methylthio)isatin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-(Methylthio)isatin Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Potential of a Privileged Scaffold

Isatin (1H-indole-2,3-dione) represents a quintessential "privileged scaffold" in medicinal chemistry. First isolated in 1841 through the oxidation of indigo, this deceptively simple heterocyclic compound has proven to be a remarkably versatile precursor for a multitude of pharmacologically active agents.[1][2][3][4] Its rigid, planar structure, combined with reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen at N1, provides an ideal framework for generating vast libraries of structurally diverse molecules.[5][6][7]

Derivatives of isatin have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][8][9] This guide focuses specifically on derivatives bearing a methylthio (-SCH₃) group at the 5-position of the isatin core. The introduction of this sulfur-containing moiety significantly alters the electronic properties and lipophilicity of the molecule, offering a unique avenue to modulate biological activity and target selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanisms of action, and evaluation of 5-(methylthio)isatin derivatives.

Synthetic Strategy: Accessing the 5-(Methylthio)isatin Core

The synthesis of substituted isatins is a well-established field, with several named reactions like the Sandmeyer, Stolle, and Martinet methods providing reliable routes.[2][4][6][10] However, for the specific regioselective introduction of a methylthio group at the 5-position, the Gassman method offers a particularly elegant and efficient pathway.[2][11]

The rationale for choosing the Gassman method lies in its mechanism, which is well-suited for anilines bearing either electron-donating or electron-withdrawing groups. It proceeds through an azasulfonium salt intermediate, allowing for precise control over the substitution pattern.

Visualizing the Gassman Synthesis Workflow

The following diagram outlines the key steps in the synthesis of a 5-substituted isatin derivative, adaptable for the introduction of a methylthio group.

Gassman_Synthesis cluster_0 Step 1: Azasulfonium Salt Formation cluster_1 Step 2: Cyclization & Oxidation Aniline Substituted Aniline (e.g., 4-methylthioaniline) NChloroaniline N-Chloroaniline Intermediate Aniline->NChloroaniline in CH2Cl2 NCS N-Chlorosuccinimide (NCS) NCS->NChloroaniline Azasulfonium Azasulfonium Salt NChloroaniline->Azasulfonium Methylthioacetate Methylthioacetate Ester Methylthioacetate->Azasulfonium Base Triethylamine (Base) Azasulfonium->Base Deprotonation & S-ylide formation Oxindole 3-Methylthio-2-oxindole Intermediate Base->Oxindole FinalProduct 5-(Methylthio)isatin Derivative Oxindole->FinalProduct Oxidant HgO/BF3 or other oxidant Oxidant->FinalProduct

Caption: Workflow for the Gassman synthesis of 5-(methylthio)isatin.

Experimental Protocol: Synthesis of 5-(Methylthio)isatin

This protocol is a representative example based on the Gassman methodology.

Objective: To synthesize 5-(methylthio)isatin from 4-(methylthio)aniline.

Materials:

  • 4-(methylthio)aniline

  • N-Chlorosuccinimide (NCS)

  • Methyl α-(methylthio)acetate

  • Triethylamine (TEA)

  • Mercuric oxide (HgO)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • N-Chloroaniline Formation: Dissolve 4-(methylthio)aniline (1 equivalent) in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of NCS (1 equivalent) in anhydrous DCM dropwise over 30 minutes. Stir the reaction mixture at -78°C for 1 hour. Causality: The low temperature is critical to control the exothermic reaction and prevent decomposition of the unstable N-chloro intermediate.

  • Azasulfonium Salt Formation: To the cold solution from Step 1, add methyl α-(methylthio)acetate (1.1 equivalents) dropwise. Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of a precipitate may be observed. Causality: The slow warming allows for the controlled reaction between the N-chloroaniline and the thioester to form the key azasulfonium salt intermediate.

  • Cyclization to Oxindole: Cool the mixture to 0°C. Add triethylamine (2.5 equivalents) dropwise. The base induces an intramolecular Sommelet-Hauser rearrangement, leading to the formation of the 3-methylthio-2-oxindole. Stir at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the organic layer with DCM. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Oxidation to Isatin: Dissolve the purified 3-methylthio-2-oxindole (1 equivalent) in THF. Add HgO (2 equivalents) and BF₃·OEt₂ (2 equivalents). Reflux the mixture for 2-4 hours, monitoring by TLC. Causality: This step is a potent oxidation that converts the 2-oxindole core to the 2,3-dione (isatin) structure.

  • Final Purification: After cooling, filter the reaction mixture through Celite to remove mercury salts. Concentrate the filtrate and purify the resulting solid by recrystallization from ethanol to yield the final 5-(methylthio)isatin product as a crystalline solid.

Anticancer Activity: Targeting Cell Proliferation and Survival

Isatin derivatives are widely investigated for their anticancer properties, acting through various mechanisms including the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[9][12][13] The 5-substituent plays a crucial role in determining potency and selectivity. Electron-withdrawing groups (e.g., -NO₂, -Br) or lipophilic groups at the 5-position have often been shown to enhance cytotoxic activity.[13]

Mechanism of Action: Induction of Mitochondrial Apoptosis

A common pathway for the anticancer action of isatin derivatives is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[14] This process involves the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of a caspase cascade, leading to programmed cell death.

Apoptosis_Pathway Compound 5-(Methylthio)isatin Derivative Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The mitochondrial pathway of apoptosis induced by isatin derivatives.

Data Summary: Cytotoxicity of Isatin Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various 5-substituted isatin derivatives against different cancer cell lines, illustrating the impact of the C5 substituent.

Compound ID5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
2h -C(H)=C(H)COOCH₃Jurkat (T-cell leukemia)0.03[14]
7f 5,7-dibromoHematopoietic cancer lines0.49[13]
3f -NO₂U937 (lymphoma)~35[13]
13 -H (Isatin-triazole hybrid)MGC-803 (gastric cancer)9.78[8]
5o -OCH₃ (Indole-isatin hybrid)A549 (lung cancer)1.69[15]

Note: Data for the specific 5-(methylthio) derivative is sparse in the reviewed literature; this table provides context using structurally related analogs.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a 5-(methylthio)isatin derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere and enter the exponential growth phase, ensuring they are healthy and responsive for the assay.

  • Compound Treatment: Prepare serial dilutions of the 5-(methylthio)isatin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality: During this incubation, only viable cells with active mitochondria will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antiviral Activity: A Legacy of Inhibition

The history of isatin derivatives in antiviral therapy is significant, with Methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs used clinically.[16][17] The isatin scaffold has been shown to be effective against a wide range of DNA and RNA viruses, including poxviruses, herpesviruses, HIV, and coronaviruses.[18][19]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of isatin derivatives are diverse and often virus-specific. They can include:

  • Inhibition of Viral Proteases: Many viruses, including SARS-CoV and HIV, rely on proteases for processing viral polyproteins into mature, functional proteins. Isatin derivatives have been designed to fit into the active site of these enzymes, blocking their function.[19]

  • Inhibition of RNA Synthesis: Some derivatives can interfere with viral RNA-dependent RNA polymerase (RdRp), preventing the replication of the viral genome.[16][17]

  • Inhibition of Viral Entry/Fusion: Certain isatins can block the interaction between viral surface proteins (like the SARS-CoV-2 spike protein) and host cell receptors (like ACE2), preventing the virus from entering the cell.[5]

Data Summary: Antiviral Efficacy of Isatin Derivatives
Compound IDTarget VirusAssay SystemEfficacyReference
SPIII-5F SARS-CoVVero Cells45% max protection[16][17]
SPIII-5F Hepatitis C Virus (HCV)Huh 5-2 CellsInhibited RNA synthesis (SI=7)[16][17]
Compound 6 HIVCell CultureIC₅₀ = 0.34 µM[18]
Compound 17b Hepatitis B Virus (HBV)Cell CultureEC₅₀ = 0.0742 µM[18]
Compound II SARS-CoV-2 MproFRET AssayIC₅₀ = 0.045 µM[19]
Protocol: Cytopathic Effect (CPE) Inhibition Assay

Objective: To evaluate the ability of a 5-(methylthio)isatin derivative to protect host cells from virus-induced cell death.

Principle: Many viruses cause morphological changes and death in host cells, a phenomenon known as the cytopathic effect (CPE). This assay measures the ability of a compound to prevent CPE. Cell viability is often measured using a dye like MTS, which is similar to MTT.

Procedure:

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate to form a confluent monolayer. Incubate for 24 hours.

  • Compound and Virus Addition: Remove the culture medium. Add 100 µL of medium containing serial dilutions of the test compound. Subsequently, infect the cells with a viral solution at a specific multiplicity of infection (MOI). Include a virus control (cells + virus, no compound) and a cell control (cells only). Causality: Pre-incubating cells with the compound allows it to exert its effect before or during the viral replication cycle.

  • Incubation: Incubate the plate for 3-5 days at 37°C, or until CPE is observed in approximately 90% of the virus control wells.

  • Viability Measurement: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC₅₀ (50% effective concentration) is the concentration of the compound that protects 50% of the cells from CPE.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isatin derivatives also possess significant antibacterial and antifungal properties.[20][21][22][23] They are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[22][24]

Mechanism of Action: Multi-Target Inhibition

The antimicrobial effects can stem from:

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as tyrosine-tRNA synthetases (TyrRS), which are vital for protein synthesis.[24]

  • Biofilm Disruption: Inhibiting the formation of biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics.[24]

  • Membrane Disruption: Altering the permeability and integrity of the microbial cell membrane.

Data Summary: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Series5-SubstituentMicroorganismMIC (µg/mL)Reference
Isatin-thiazole (7f)-ClMRSAPotent Activity[24]
Imidazolones (VIIIb)-BrS. aureusHigh Activity[22]
Imidazolones (VIIIc)-ClS. aureusHigh Activity[22]
Imidazolones (VIIId)-FC. albicansHigh Activity[22]
Isatin-thiazole (7h)-HC. albicansEquivalent to Nystatin[24]

Note: Halogen substitutions at the 5-position often confer strong antimicrobial activity.[22]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a 5-(methylthio)isatin derivative against a specific bacterial or fungal strain.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is determined by visual inspection of turbidity.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the 5-(methylthio)isatin derivative in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading the MIC: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth). Causality: This visual endpoint is a direct measure of the compound's ability to inhibit microbial proliferation under standard conditions.

Conclusion and Future Outlook

The 5-(methylthio)isatin scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The introduction of the methylthio group provides a unique electronic and steric profile compared to more commonly studied halogen or nitro derivatives, potentially leading to novel target interactions and improved pharmacological properties. The synthetic accessibility via methods like the Gassman synthesis allows for the straightforward generation of analogs for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a focused library of 5-(methylthio)isatin derivatives with variations at the N1 and C3 positions to optimize potency and selectivity for specific targets (e.g., a particular kinase or viral protease).

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most active compounds.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge of the isatin core and exploring the unique contributions of the 5-(methylthio) substituent, the scientific community can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

  • Selvam, P., Murgesh, N., Chandramohan, M., De Clercq, E., Keyaerts, E., Vijgen, L., Maes, P., Neyts, J., & Van Ranst, M. (n.d.). In vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. SciSpace.
  • Selvam, P., Murgesh, N., Chandramohan, M., De Clercq, E., Keyaerts, E., Vijgen, L., Maes, P., Neyts, J., & Van Ranst, M. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. PMC - NIH.
  • (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry.
  • (n.d.). The structures and synthetic route for new isatin derivatives (1–5).
  • (n.d.).
  • (2024). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. MDPI.
  • (2013). Isatin Derivatives: Biological Activities Review. Scribd.
  • (2021). 5-(2-Carboxyethenyl)
  • Kassab, R. M., et al. (2022). Microbial Resistance with Isatin-Decorated Thiazole. Dove Medical Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8R-NZWXdxLCj0M-tLG4E4HiMb3QytxGch4LkI02Al3KvL0dQiiyIECx9p5U6loL9e6Lw5_bsoCt94gXvKfINucRYLCpM7rWq9nMp2FwyPDp_yihqumYnyTUw1VLkwvEBtFgMCqVr5ABxVTNzbsx8iV_y5zMBFufPfW1f3L4_AUNvj-CTG1nhsZ9hql0N32g4MFMK4wf1VrzuGvnBM5Y8ImXgPBOIFqJDiPMRDIuhPJBIEhtV-5Gp-SlcVtTts4w==]([Link], P. S., et al. (1977). A new method for the synthesis of isatins. Journal of Organic Chemistry.oogle.com/grounding-api-redirect/AUZIYQG8R-NZWXdxLCj0M-tLG4E4HiMb3QytxGch4LkI02Al3KvL0dQiiyIECx9p5U6loL9e6Lw5_bsoCt94gXvKfINucRYLCpM7rWq9nMp2FwyPDp_yihqumYnyTUw1VLkwvEBtFgMCqVr5ABxVTNzbsx8iV_y5zMBFufPfW1f3L4_AUNvj-CTG1nhsZ9hql0N32g4MFMK4wf1VrzuGvnBM5Y8ImXgPBOIFqJDiPMRDIuhPJBIEhtV-5Gp-SlcVtTts4w==)

  • Srinivas, B., et al. (n.d.).
  • (n.d.).
  • (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC.
  • (n.d.). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS. ScienceOpen.
  • (2018). A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. Journal of Applied Pharmaceutical Sciences and Research.
  • (n.d.).
  • (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. PMC - NIH.
  • (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
  • (2023). exploring the antimicrobial potential of isatin and derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (2022). Study of antimicrobial activity of novel Isatin derivatives. World Journal of Biology Pharmacy and Health Sciences.
  • (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI.
  • (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
  • (n.d.).
  • (n.d.).
  • (2007).
  • (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.
  • (2025). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives.
  • (2019). Antiproliferative activity and possible mechanism of action of certain.... DDDT.
  • (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
  • (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development.

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5-methylthio-1H-indole-2,3-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylthio-1H-indole-2,3-dione (also known as 5-methylthioisatin) is a privileged scaffold in medicinal chemistry, distinct from its oxygenated analog (5-methoxyisatin) by the lipophilic and electronic properties of the thioether moiety. As a derivative of the endogenous indole-2,3-dione (isatin), it serves as a critical precursor for Schiff bases, spiro-oxindoles, and thiosemicarbazones targeting specific kinases (e.g., CDK2), viral proteases, and mycobacterial pathways.

This technical guide provides a definitive physicochemical profile, a validated synthetic workflow, and structural insights for researchers utilizing this core in drug discovery.

Part 1: Physicochemical Architecture

The introduction of the methylthio (-SMe) group at the C5 position alters the electronic landscape of the isatin ring, enhancing lipophilicity (LogP) compared to the parent isatin, which improves membrane permeability—a vital trait for CNS-targeting and intracellular pathogen therapeutics.

Table 1: Core Molecular Data
PropertyValueTechnical Notes
IUPAC Name 5-(methylsulfanyl)-1H-indole-2,3-dione
Common Name 5-Methylthioisatin
CAS Registry 77248-65-8 Distinct from 5-methylisatin (608-05-9)
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol Monoisotopic Mass: 193.02 g/mol
Appearance Yellow to Orange/Brown SolidTypical of isatin derivatives due to conjugation
Solubility DMSO, DMF, hot EthanolPoor solubility in water/cold ether
SMILES CSC1=CC2=C(C=C1)NC(=O)C2=O

Part 2: Synthetic Methodology (The Sandmeyer Route)

While commercially available, high-purity synthesis is often required for SAR studies to avoid trace metal contamination. The most robust protocol for 5-substituted isatins is the Sandmeyer Isonitrosoacetanilide Synthesis .

Mechanism of Action
  • Condensation: 4-(Methylthio)aniline reacts with chloral hydrate and hydroxylamine to form an oximino-acetanilide intermediate.

  • Cyclization: The intermediate undergoes electrophilic aromatic substitution mediated by strong acid (

    
    ) to close the ring.
    
Protocol: Step-by-Step

Reagents:

  • 4-(Methylthio)aniline (1.0 eq)

  • Chloral hydrate (1.1 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Sodium sulfate (

    
    ) (saturated aqueous solution)
    
  • Concentrated Sulfuric Acid (

    
    )
    

Workflow:

  • Oximino Formation:

    • Dissolve 4-(methylthio)aniline in water containing 1 equivalent of HCl.

    • Add a solution of chloral hydrate and sodium sulfate.

    • Heat to 50°C and add hydroxylamine hydrochloride solution.

    • Raise temperature to 80–90°C for 30 minutes.

    • Observation: A precipitate (isonitroso-4-methylthioacetanilide) will form.

    • Cool, filter, and dry the precipitate.

  • Acid-Mediated Cyclization:

    • Pre-heat concentrated

      
       to 50°C.
      
    • Add the dry isonitroso intermediate in small portions (exothermic reaction; maintain temp < 70°C).

    • After addition, heat to 80°C for 15–20 minutes to complete ring closure.

    • Quench: Pour the dark solution over crushed ice.

    • Isolation: The orange/red precipitate is 5-methylthioisatin. Filter and wash with water until neutral pH.

  • Purification:

    • Recrystallize from Ethanol/Acetic Acid (9:1) to yield bright orange needles.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the chemical pathway and the critical decision points in the synthesis.

G cluster_0 Critical Control Points Start 4-(Methylthio)aniline Inter2 Isonitroso Intermediate (Precipitate) Start->Inter2 Condensation (aq. Na2SO4, 90°C) Inter1 Chloral Hydrate + Hydroxylamine Inter1->Inter2 Product 5-Methylthioisatin (C9H7NO2S) Inter2->Product Electrophilic Subst. (80°C, 20 min) Acid Conc. H2SO4 (Cyclization Agent) Acid->Product

Caption: Figure 1. Sandmeyer synthesis pathway for 5-methylthioisatin from aniline precursor.

Part 4: Structural Validation (Analytical Expectations)

To ensure the integrity of the synthesized core, the following spectral signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0 ppm (s, 1H): N-H proton (broad singlet, characteristic of isatin lactam).

    • δ 7.5–6.8 ppm (m, 3H): Aromatic protons. The substitution pattern (1,2,4-trisubstituted benzene) will show specific coupling constants (

      
       values).
      
    • δ 2.45 ppm (s, 3H): Methylthio group (

      
      ). Note: This is distinct from 5-methylisatin (
      
      
      
      ~2.3 ppm) and 5-methoxyisatin (
      
      
      ~3.7 ppm).
  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 194.22

    • [M-H]⁻: 192.22 (Negative mode is often more sensitive for the acidic N-H).

Part 5: Medicinal Chemistry Applications

The 5-methylthio group is not merely a structural placeholder; it is a strategic bioisostere.

  • Lipophilicity Modulation: The sulfur atom increases the partition coefficient (LogP) compared to oxygen (methoxy), facilitating blood-brain barrier (BBB) penetration for neuroprotective agents.

  • Metabolic Stability: The

    
     group is generally more resistant to O-demethylation (a common clearance pathway for methoxy drugs), though it can be oxidized to sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ) in vivo, which can be exploited for prodrug strategies.
  • Schiff Base Reactivity: The C3-carbonyl is highly reactive towards hydrazines/amines. 5-methylthioisatin thiosemicarbazones have shown potent efficacy against Mycobacterium tuberculosis and Poxviruses.

References

  • Sigma-Aldrich. (n.d.). 5-(Methylthio)-1H-indole-2,3-dione Product Sheet. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-Methylthioisatin. National Library of Medicine. Retrieved from

  • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434.
  • Vine, K. L., et al. (2013). Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry.

Sources

The Emerging Potential of 5-Methylthioisatin in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatin, a privileged indole scaffold, has long been a focal point in medicinal chemistry, yielding a plethora of derivatives with a broad spectrum of pharmacological activities. Substitution at the C-5 position of the isatin ring has been a particularly fruitful strategy for modulating biological efficacy. This technical guide delves into the synthesis and prospective medicinal chemistry applications of a lesser-explored derivative: 5-methylthioisatin. While direct biological data on this specific compound is nascent, this guide provides a comprehensive framework for its investigation, grounded in established synthetic methodologies and structure-activity relationship (SAR) principles of analogous 5-substituted isatins. We will explore the probable synthetic pathway via the Gassman isatin synthesis, analyze the potential influence of the 5-methylthio moiety on biological activity, and propose promising avenues for its application in anticancer and antimicrobial drug discovery.

The Isatin Scaffold: A Cornerstone of Drug Discovery

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant interest in the scientific community due to its versatile chemical reactivity and wide array of biological activities.[1] The isatin core is present in several natural products and has been synthetically modified to produce compounds with anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties. The reactivity of the isatin scaffold is largely dictated by the electrophilic C-3 carbonyl group and the acidic N-H proton, making it amenable to a wide range of chemical transformations.

Substitutions on the aromatic ring of the isatin nucleus, particularly at the 5-position, have been shown to significantly impact the biological profile of the resulting derivatives. The electronic nature of the substituent at this position can influence the overall electron density of the molecule, thereby affecting its interaction with biological targets.

Synthesis of 5-Methylthioisatin: The Gassman Isatin Synthesis

A robust and versatile method for the synthesis of substituted isatins is the Gassman isatin synthesis.[2] This multi-step process is particularly well-suited for the preparation of isatins from anilines bearing both electron-donating and electron-withdrawing groups. The key feature of this synthesis is the formation of a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.

For the synthesis of 5-methylthioisatin, the logical starting material is 4-(methylthio)aniline. The proposed synthetic pathway is outlined below.

Proposed Synthetic Pathway for 5-Methylthioisatin

Gassman_Synthesis Aniline 4-(Methylthio)aniline NChloroaniline N-Chloro-4-(methylthio)aniline Aniline->NChloroaniline t-BuOCl Azasulfonium_Salt Azasulfonium Salt Intermediate NChloroaniline->Azasulfonium_Salt Methyl thioacetate, Et3N Ylide Ylide Intermediate Azasulfonium_Salt->Ylide Base Oxindole 3-Methylthio-5-(methylthio)-2-oxindole Ylide->Oxindole [2,3]-Sigmatropic Rearrangement Isatin 5-Methylthioisatin Oxindole->Isatin Oxidation (e.g., NCS, NBS, or O2)

Caption: Proposed Gassman synthesis of 5-methylthioisatin.

Generalized Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of 5-methylthioisatin based on the Gassman methodology. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve optimal yields.

Step 1: N-Chlorination of 4-(Methylthio)aniline

  • To a cooled solution of 4-(methylthio)aniline in an appropriate solvent (e.g., dichloromethane), tert-butyl hypochlorite is added dropwise in the dark.

  • The reaction is typically stirred at low temperature for a short period.

  • The resulting N-chloroaniline is often used immediately in the next step without extensive purification.

Step 2: Formation of the Azasulfonium Salt

  • The crude N-chloro-4-(methylthio)aniline solution is then treated with methyl thioacetate in the presence of a base such as triethylamine.

  • This reaction leads to the formation of an azasulfonium salt intermediate.

Step 3: Ylide Formation and[2][3]-Sigmatropic Rearrangement

  • Addition of a stronger base (e.g., sodium methoxide or potassium tert-butoxide) to the azasulfonium salt generates a sulfur ylide.

  • This ylide undergoes a spontaneous[2][3]-sigmatropic rearrangement to form 3-methylthio-5-(methylthio)-2-oxindole.

Step 4: Oxidation to 5-Methylthioisatin

  • The final step involves the oxidation of the 3-methylthio-2-oxindole intermediate to the desired 5-methylthioisatin.

  • Various oxidizing agents can be employed, including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or even molecular oxygen under specific conditions.

  • The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Medicinal Chemistry Applications: A Landscape of Potential

While specific biological data for 5-methylthioisatin is not yet widely available in the literature, a comprehensive analysis of the structure-activity relationships (SAR) of other 5-substituted isatins allows for informed predictions of its potential therapeutic applications. The methylthio (-SMe) group is of particular interest as it is an electron-donating group through resonance, which can significantly influence the electronic properties and, consequently, the biological activity of the isatin scaffold.

Anticancer Activity

Isatin derivatives are well-documented for their potent anticancer activities, targeting various mechanisms within cancer cells. The substitution at the C-5 position plays a crucial role in modulating this activity.

  • Influence of Electron-Donating Groups: Studies on 5-substituted isatins have shown that electron-donating groups can contribute to anticancer efficacy. For instance, derivatives of 5-methylisatin have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer.[4][5] The methylthio group, being electron-donating, may confer similar or enhanced anticancer properties.

  • Potential Mechanisms of Action: Isatin-based compounds exert their anticancer effects through multiple pathways. The introduction of a 5-methylthio group could modulate these activities.

    Anticancer_Mechanisms Isatin 5-Methylthioisatin Scaffold Kinase Kinase Inhibition (e.g., CDK2) Isatin->Kinase Apoptosis Induction of Apoptosis Isatin->Apoptosis Angiogenesis Inhibition of Angiogenesis Isatin->Angiogenesis Tubulin Tubulin Polymerization Inhibition Isatin->Tubulin

    Caption: Potential anticancer mechanisms of 5-methylthioisatin.

  • Structure-Activity Relationship Insights:

    • The electron-donating nature of the methylthio group could enhance the binding affinity of the isatin scaffold to specific biological targets.

    • The sulfur atom in the methylthio group may also participate in unique interactions, such as hydrogen bonding or coordination with metal ions in metalloenzymes, which are often implicated in cancer progression.

Table 1: Comparison of IC50 Values for Selected 5-Substituted Isatin Derivatives Against Cancer Cell Lines

CompoundSubstituent at C-5Cancer Cell LineIC50 (µM)Reference
Dihydroartemisinin-5-methylisatin hybrid-CH3MCF-7 (Breast)15.3[5]
Dihydroartemisinin-5-methylisatin hybrid-CH3MCF-7/ADR (Resistant)>100[5]
Isatin-thiadiazole derivative-H (N-substituted)A549 (Lung)Varies[6]
5-Nitroisatin derivative-NO2VariousVaries[4]

Note: Data for 5-methylthioisatin is not yet available and is presented here for comparative context.

Antimicrobial Activity

The isatin scaffold is also a promising platform for the development of novel antimicrobial agents. The introduction of a sulfur-containing moiety, such as the methylthio group, is a well-established strategy in the design of antimicrobial drugs.

  • Role of Sulfur in Antimicrobial Agents: Many clinically used antimicrobial agents contain sulfur atoms. The presence of the methylthio group in the 5-position of isatin could enhance its antimicrobial properties through several mechanisms:

    • Increased Lipophilicity: The methylthio group can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

    • Interaction with Thiol-Containing Enzymes: The sulfur atom could interact with essential thiol-containing enzymes in microorganisms, leading to their inactivation.

  • SAR of 5-Substituted Isatins: Research has shown that isatin derivatives with electron-donating groups at the 5-position can exhibit significant antimicrobial activity.[1] For instance, certain 5-methylisatin thiocarbohydrazones have shown promising activity against various bacterial and fungal strains.[3]

Table 2: Antimicrobial Activity of Selected Isatin Derivatives

Compound ClassTarget OrganismActivity (e.g., MIC in µg/mL)Reference
5-Methylisatin thiocarbohydrazonesEnterococcus faecalis64[3]
Isatin Schiff basesStaphylococcus aureusVaries[7]
Isatin-thiadiazole hybridsVarious bacteriaVaries[6]

Note: Specific data for 5-methylthioisatin is needed for a direct comparison.

Future Directions and Conclusion

5-Methylthioisatin represents an intriguing yet underexplored scaffold in medicinal chemistry. Based on the robust Gassman synthesis, its preparation from readily available 4-(methylthio)aniline is highly feasible. The presence of the electron-donating methylthio group at the 5-position is predicted to confer potent biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy.

Future research in this area should focus on:

  • Optimized Synthesis: Developing a high-yield, scalable synthesis of 5-methylthioisatin and its derivatives.

  • Biological Screening: Conducting comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for any identified active compounds.

  • Lead Optimization: Utilizing the initial biological data to guide the synthesis of second-generation analogs with improved potency and pharmacokinetic properties.

References

  • Isatin and Its Derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. 2017. Available from: [Link]

  • Mishra P, et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. 2021. Available from: [Link]

  • Bakır, T. K., et al. New 5-methylisatin including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity. Research on Chemical Intermediates. 2022. Available from: [Link]

  • Shukla, A., et al. A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. Journal of Applied Pharmaceutical Sciences and Research. 2018.
  • Aziz, U., et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Preprints. 2020.
  • Bary, M. A., et al. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules. 2022. Available from: [Link]

  • Wang, Y., et al. The Anti-Breast Cancer Activity of Dihydroartemisinin-5-methylisatin Hybrids Tethered via Different Carbon Spacers. Molecules. 2022. Available from: [Link]

  • Pandeya, S. N., et al. Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin and its derivatives with 2-amino-5-aryl-1,3,4-thiadiazole. Arzneimittelforschung. 1999.
  • da Silva, J. F. M., et al. The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. 2001.
  • Sumpter, W. C.
  • Popp, F. D.
  • Gassman, P. G., & Van Bergen, T. J. A general method for the synthesis of isatins. Journal of the American Chemical Society. 1974.
  • Sandmeyer, T.
  • Stolle, R. Über eine neue, einfache Darstellungsweise von N-substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft. 1922.
  • Martinet, J. Contribution à l'étude de l'isatine et de ses dérivés. Annales de Chimie. 1917.
  • Li, Y., et al. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2022. Available from: [Link]

  • Finiuk, N. S., et al. Study of the anticancer activity of N-(5-methyl-[1][3][8]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell. 2023. Available from: [Link]

  • Evren, A. E., et al. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. 2019. Available from: [Link]

  • Quantitative proteomics analysis reveals possible anticancer mechanisms of 5'-deoxy-5'-methylthioadenosine in cholangiocarcinoma cells. PLOS ONE. 2024. Available from: [Link]

  • Bakır, T. K., et al. New 5-methylisatin-thiosemicarbazones: preparation, spectroscopic study and antioxidant properties. Research on Chemical Intermediates. 2024. Available from: [Link]

Sources

5-Methylthioisatin: Physicochemical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 5-methylthioisatin (5-(methylthio)-1H-indole-2,3-dione). It is designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Executive Summary

5-Methylthioisatin (CAS: 70916-46-2 / 624-89-5 derivative context) is a privileged heterocyclic scaffold in drug discovery. The introduction of the methylthio (-SMe) group at the C5 position of the isatin core significantly alters the electronic and lipophilic profile compared to the parent isatin. This modification is critical in optimizing ligand-binding interactions, particularly for kinase inhibitors (e.g., VEGFR, EGFR) and anti-tubercular agents where the sulfur atom can engage in specific non-covalent interactions (sulfur-aromatic or sulfur-π interactions).

This guide provides the definitive physicochemical data, a validated synthetic protocol via the Sandmeyer route, and a rigorous characterization workflow to ensure material integrity.

Physicochemical Characterization

The physical state of 5-methylthioisatin is distinct from its 5-halo or 5-nitro analogs due to the electron-donating nature of the methylthio group.

Physical Appearance & Melting Point[1]
  • Appearance: Deep red to orange-red crystalline solid . The color intensity is attributed to the extended conjugation and the auxochromic effect of the -SMe group.

  • Melting Point (MP): Typically observed in the range of 170–175 °C (recrystallized from ethanol).

    • Note: Impurities (often isomeric 4- or 6-substituted byproducts or uncyclized intermediates) can depress the MP to <160 °C. A sharp melting range (<2 °C) is the primary indicator of successful cyclization and purification.

Solubility & Stability Profile
SolventSolubility RatingNotes
DMSO / DMF HighPreferred for stock solutions (10-50 mM).
Ethanol / Methanol Moderate (Hot)Ideal for recrystallization. Poor solubility at RT aids precipitation.
Dichloromethane ModerateUseful for extraction but not crystallization.
Water InsolublePrecipitator in the final acid-cyclization step.

Stability: The compound is stable under ambient conditions but sensitive to strong oxidants (oxidation of sulfide to sulfoxide/sulfone) and strong bases (ring opening of the isatin lactam).

Synthetic Pathway & Purification Protocol[2]

The most robust method for synthesizing 5-methylthioisatin is the Sandmeyer Isatin Synthesis . This route avoids the harsh conditions of the Stolle synthesis and offers higher regioselectivity for 4-substituted anilines.

Reaction Logic[2]
  • Formation of Isonitrosoacetanilide: Condensation of 4-(methylthio)aniline with chloral hydrate and hydroxylamine.

  • Acid-Mediated Cyclization: Intramolecular electrophilic aromatic substitution catalyzed by concentrated sulfuric acid.

Experimental Protocol
Step 1: Synthesis of 4-(Methylthio)-isonitrosoacetanilide
  • Reagents: Dissolve 4-(methylthio)aniline (1.0 eq) in water containing dilute HCl (to solubilize the amine).

  • Additions:

    • Add Chloral hydrate (1.1 eq) and Sodium sulfate (excess, to increase ionic strength) to the solution.

    • Add Hydroxylamine hydrochloride (3.0 eq) in water.

  • Reaction: Heat the mixture to vigorous boiling (~100 °C) for 2-5 minutes.

  • Isolation: Cool the reaction vessel in an ice bath. The isonitroso intermediate will precipitate as a pale beige/yellow solid. Filter, wash with water, and dry.[1]

Step 2: Cyclization to 5-Methylthioisatin
  • Activation: Pre-heat concentrated Sulfuric Acid (H₂SO₄) to 50 °C.

  • Addition: Slowly add the dry isonitroso intermediate portion-wise. Critical: Maintain temperature between 60–75 °C. Exotherms >80 °C can cause sulfonation or charring.

  • Completion: After addition, heat to 80 °C for 10–15 minutes to drive cyclization.

  • Quench: Pour the dark reaction mixture over crushed ice (10x volume).

  • Purification: The crude 5-methylthioisatin precipitates as a red/orange solid.

    • Filtration: Collect the solid.

    • Recrystallization: Dissolve in boiling Ethanol (95%) . Allow to cool slowly to RT, then 4 °C. Collect the red needles.

Workflow Diagram (DOT)

SynthesisWorkflow Aniline 4-(Methylthio)aniline Intermediate Isonitrosoacetanilide (Precipitate) Aniline->Intermediate Condensation (100°C, 5 min) Reagents Chloral Hydrate + NH2OH·HCl + Na2SO4 Reagents->Intermediate Crude Crude 5-Methylthioisatin (Red/Orange Solid) Intermediate->Crude Cyclization (Quench on Ice) H2SO4 Conc. H2SO4 (60-75°C) H2SO4->Crude Pure Pure 5-Methylthioisatin (MP: 170-175°C) Crude->Pure Recrystallization (Ethanol)

Figure 1: Step-by-step synthetic workflow for 5-methylthioisatin via the Sandmeyer route.

Analytical Validation

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.9–11.1 ppm (s, 1H): Broad singlet for the NH (isatin lactam proton).

    • δ 7.4–7.6 ppm (m, 2H): Aromatic protons (H4 and H6).

    • δ 6.8–6.9 ppm (d, 1H): Aromatic proton (H7).

    • δ 2.45 ppm (s, 3H): Singlet for the S-CH₃ group.

  • IR (KBr Pellet):

    • 1720–1740 cm⁻¹: Strong C=O stretch (C3 ketone).

    • 1610–1620 cm⁻¹: Amide C=O stretch (C2 lactam).

    • 3200–3400 cm⁻¹: Broad NH stretch.

  • Mass Spectrometry (ESI/EI):

    • [M+H]⁺: m/z ~194.02.

    • [M-CO]⁺: Distinctive fragmentation loss of carbonyl.

Characterization Logic Diagram (DOT)

Characterization Sample Synthesized Sample MP Melting Point Target: 170-175°C Sample->MP NMR 1H NMR (DMSO-d6) Check: S-Me Singlet (2.45 ppm) Sample->NMR IR FT-IR Check: Dual C=O (1730, 1620 cm-1) Sample->IR Pass VALIDATED 5-Methylthioisatin MP->Pass Sharp Range Fail REJECT (Recrystallize) MP->Fail Broad/Low NMR->Pass Clean Integration IR->Pass Fingerprint Match

Figure 2: Analytical decision tree for validating 5-methylthioisatin purity.

Applications in Drug Design[2]

The 5-methylthio group serves as a strategic "handle" in medicinal chemistry:

  • Metabolic Stability: The -SMe group is metabolically active (oxidizable to sulfoxide/sulfone), offering a tunable pharmacokinetic profile.

  • Lipophilicity: Increases logP compared to 5-OH or 5-NH₂ analogs, improving membrane permeability.

  • Schiff Base Formation: The C3 carbonyl is highly reactive toward hydrazines and amines, forming Schiff bases (e.g., thiosemicarbazones) which are potent anti-viral and anti-cancer agents.

References

  • Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link

  • Isatin Derivatives Review: Silva, J. F. M., et al. (2001). "Isatin derivatives: synthesis and biological activity". Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

  • Synthesis of 5-Substituted Isatins: Sumpter, W. C. (1944). "The Chemistry of Isatin". Chemical Reviews, 34(3), 393-434. Link

  • Characterization Data: National Institute of Standards and Technology (NIST). "Isatin derivatives Mass Spectrum". NIST Chemistry WebBook. Link

  • General Protocol: Popp, F. D. (1975). "The Chemistry of Isatin". Advances in Heterocyclic Chemistry, 18, 1-58.

Sources

Methodological & Application

crystallization methods for 5-methylthioisatin complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 5-Methylthioisatin Complexes

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective crystallization of 5-methylthioisatin and its complexes. The protocols and insights provided herein are designed to facilitate the generation of high-quality single crystals suitable for structural elucidation, a critical step in understanding the structure-activity relationships of these promising therapeutic agents.

5-Methylthioisatin, a derivative of the endogenous indole, is a versatile scaffold for synthesizing novel compounds, particularly Schiff bases and their metal complexes, with significant biological activities, including potential anticancer and antimicrobial properties.[1] The three-dimensional arrangement of atoms within these complexes dictates their interaction with biological targets. Therefore, obtaining high-quality single crystals for X-ray diffraction (XRD) analysis is not merely a procedural step but the definitive method for elucidating their precise molecular structure. A successful crystallization provides invaluable insight into binding modes, conformational stability, and the electronic properties that govern therapeutic efficacy.

This guide moves beyond simple recipes, delving into the causality behind experimental choices to empower researchers with a robust framework for crystallizing these and other challenging organometallic compounds.

Foundational Principles: The Path to Supersaturation

Crystallization is the slow and controlled transition of a molecule from a disordered state in solution to an ordered, solid lattice. The entire process hinges on achieving a state of supersaturation , where the concentration of the solute exceeds its solubility limit under given conditions. However, the quality of the resulting crystals is inversely proportional to the rate at which this state is reached. Rapid precipitation yields amorphous powders or microcrystals unsuitable for single-crystal XRD. The goal is always to approach supersaturation slowly, allowing molecules the time to orient themselves into a well-ordered crystal lattice.

Key experimental variables that must be meticulously controlled include:

  • Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. A minimum purity of 90% is strongly recommended before attempting crystallization.[2]

  • Solvent Selection: The ideal solvent (or solvent system) should exhibit moderate solubility for the complex—sufficient to dissolve it, but not so much that achieving supersaturation becomes impossible.[2]

  • Temperature: Solubility is often temperature-dependent. This relationship can be exploited to control the crystallization process.

  • Concentration: The starting concentration dictates the proximity to the supersaturation point.

Core Crystallization Methodologies and Protocols

There is no universal technique for crystallization.[2] Success often requires screening several methods and solvent systems. The following are the most effective and widely used techniques for small molecules and metal complexes.

Slow Evaporation

This is the most straightforward method, relying on the gradual removal of solvent to increase the solute concentration.[3][4] While simple, it can produce excellent quality crystals if the rate of evaporation is carefully controlled.

Causality: By allowing the solvent to evaporate over days or weeks, the concentration of the 5-methylthioisatin complex slowly increases. Once the supersaturation point is reached, nucleation begins, and continued slow evaporation allows for the growth of existing crystal nuclei rather than the formation of many new, smaller ones.

Detailed Protocol:

  • Prepare a nearly saturated solution of the complex. A typical starting concentration is 2-10 mg in 0.6-1 mL of a suitable solvent.[2]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial or NMR tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial. To control the evaporation rate, cap the vial and pierce the cap with a needle, or cover it with parafilm and poke a few small holes.[3]

  • Place the vial in a vibration-free location.

  • Monitor periodically for crystal growth. The process can take anywhere from a few days to several weeks.

Pro-Tips:

  • Avoid highly volatile solvents like dichloromethane (DCM) or acetone, as they tend to evaporate too quickly, leading to poor quality crystals or powders.[2]

  • To slow the process further, place the setup in a refrigerator (2-4 °C).[3][5] This reduces the solvent's vapor pressure, leading to slower evaporation and potentially larger, more well-defined crystals.

Liquid-Liquid Diffusion (Solvent Layering)

This technique is based on the principle of slowly introducing an "antisolvent" (a solvent in which the compound is insoluble) to a solution of the compound.[2][3]

Causality: The slow diffusion of the antisolvent into the solvent layer gradually reduces the overall solubility of the complex. This controlled decrease in solubility gently pushes the system towards supersaturation, promoting slow crystal growth at the interface of the two solvents.

Detailed Protocol:

  • Select a solvent/antisolvent pair. The two solvents must be miscible, but have different densities.[3][5]

  • Dissolve the 5-methylthioisatin complex in a minimal amount of the "good" solvent (the one with higher density).

  • Transfer this solution to a narrow container, such as an NMR tube or a test tube.

  • Very carefully and slowly, layer the less dense antisolvent on top of the solution using a pipette or syringe, allowing it to run down the side of the glass to avoid immediate mixing.[3] An interface between the two solvents should be clearly visible.

  • Seal the container and leave it undisturbed. Crystals will typically form at the interface over 1-5 days.[5]

Pro-Tips:

  • To further slow the diffusion rate, a third "buffer" solvent (like toluene) can be layered between the solvent and antisolvent.[3]

  • Placing the setup in a refrigerator can slow the diffusion process, allowing more time for crystals to grow.[3]

Vapor Diffusion

Vapor diffusion is arguably the most gentle and reliable method for producing high-quality crystals, especially when only a small amount of the compound is available.[2][6]

Causality: This method separates the compound solution from a reservoir of a more volatile antisolvent within a sealed chamber. The antisolvent evaporates and its vapor slowly diffuses into the solution, gradually lowering the compound's solubility to the point of crystallization.[5][6] This extremely slow change in solvent composition is ideal for controlled crystal growth.

Detailed Protocol:

  • Dissolve the complex in a small volume (e.g., 50-100 µL) of a relatively high-boiling-point solvent in a small, open vial (e.g., a 1 mL conical vial).

  • Place this inner vial inside a larger vessel (e.g., a 20 mL scintillation vial or a beaker).

  • Add a larger volume (e.g., 2-5 mL) of a volatile antisolvent (with a lower boiling point than the solvent) to the outer vessel, ensuring the liquid level is below the top of the inner vial.[5]

  • Seal the outer vessel tightly and leave it in an undisturbed location.

  • Crystals should appear in the inner vial over a period of days to weeks.

Pro-Tips:

  • The hanging drop method, popular in protein crystallography, is a variation where a drop of the sample solution is suspended on a siliconized glass slide over the antisolvent reservoir.[7]

  • Cooling the entire apparatus in a refrigerator will slow the rate of vapor diffusion, often improving crystal quality.[2]

Visualization of Workflows

To better illustrate the experimental setups, the following diagrams are provided.

Slow_Evaporation cluster_0 Slow Evaporation Setup vial Vial Solution of Complex cap Perforated Cap/Parafilm vial:n->cap arrow Solvent Vapor Escapes Slowly

Caption: Workflow for the Slow Evaporation method.

Solvent_Layering cluster_1 Solvent Layering (Liquid-Liquid Diffusion) tube Antisolvent (less dense) Interface (Crystal Growth) Solution of Complex (more dense) arrow Slow Diffusion arrow->tube:mid

Caption: Setup for the Solvent Layering technique.

Vapor_Diffusion cluster_2 Vapor Diffusion Setup outer_vial Sealed Outer Vessel Reservoir of Volatile Antisolvent vapor Vapor Phase Diffusion outer_vial:res->vapor inner_vial Inner Vial Solution of Complex vapor->inner_vial

Caption: Principle of the Vapor Diffusion method.

Solvent System Selection

The choice of solvents is paramount. A preliminary solubility screening is essential. This can be done on a small scale by testing the solubility of ~5-20 mg of the complex in various common solvents.[8]

Technique"Good" Solvent (for Complex)Antisolvent (Precipitant)Rationale & Reference
Vapor Diffusion Acetonitrile (bp 82°C)Diethyl ether (bp 35°C)Antisolvent is more volatile, promoting efficient diffusion.[5]
Methanol (bp 65°C)Dichloromethane (bp 40°C)Common pair for moderately polar complexes.[5]
Dimethylformamide (DMF) (bp 153°C)Pentane (bp 36°C)For complexes soluble in highly polar solvents.[5][9]
Solvent Layering Dichloromethane (DCM)Heptane / HexaneA common pairing for organometallic complexes.[9]
ChloroformPentaneGood density difference and miscibility.
Slow Evaporation EthanolN/AEvaporates slower than methanol, good for polar complexes.[10]
TolueneN/AGood for less polar complexes; benzene is also noted to be effective.[2]
Acetonitrile/Water mixtureN/AFor water-soluble complexes, the more volatile acetonitrile evaporates first.

Note: Always check solvent miscibility and density before proceeding with layering techniques.

Troubleshooting Common Crystallization Challenges

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not saturated; too much solvent used.Boil off a portion of the solvent to increase concentration and re-cool.[11] Alternatively, try scratching the inside of the vial with a glass rod to create nucleation sites.[11]
Amorphous Precipitate or Powder Crystallization is occurring too rapidly; solution is too concentrated.Dilute the starting solution.[8] Slow down the diffusion/evaporation process by lowering the temperature (e.g., move to a refrigerator).[8]
Formation of Oil ("Oiling Out") The complex's melting point is lower than the temperature of the solution; high level of impurities.Add more of the "good" solvent to keep the complex dissolved at a lower temperature.[11] If impurities are suspected, perform a purification step (e.g., column chromatography) or a hot filtration with activated charcoal.[11]
Microcrystals (Too Small) Excessive nucleation sites; supersaturation achieved too quickly.Ensure glassware is scrupulously clean. Use a more dilute solution to slow the process.[4] A slower method, like vapor diffusion, may be required.[12]

Crystal Harvesting and Characterization

Once suitable crystals have formed, they must be carefully harvested and analyzed.

  • Harvesting: Carefully remove the mother liquor with a pipette. Use a specialized crystal harvesting loop or a fine needle to gently dislodge and pick up a crystal. It is often beneficial to quickly coat the crystal in an inert oil (e.g., Paratone-N) to prevent solvent loss and degradation, especially if the crystal lattice contains solvent molecules.[3]

  • Primary Characterization (Structure Elucidation):

    • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional structure of the complex, providing bond lengths, angles, and information about intermolecular interactions.[13]

  • Bulk Material Characterization (Confirmatory):

    • Spectroscopic Methods: Techniques such as FT-IR, ¹H-NMR, UV-Visible spectroscopy, and mass spectrometry should be used to confirm that the bulk synthesized material corresponds to the structure determined by XRD.[1][14][15]

    • Elemental Analysis: Provides confirmation of the empirical formula of the synthesized complex.[1][14]

    • Thermal Analysis (TGA): Can be used to study the thermal stability of the complexes and confirm the presence of solvent molecules within the crystal lattice.[1][14]

By systematically applying these principles and protocols, researchers can significantly increase their success rate in obtaining high-quality crystals of 5-methylthioisatin complexes, thereby accelerating the journey from molecular design to functional therapeutic application.

References

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved February 15, 2026, from [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven X-ray Core. Retrieved February 15, 2026, from [Link]

  • Price, S. L., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1760. DOI:10.1039/D2CS00697A
  • Thurston, J. H. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 4), 447–456.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Guides for crystallization, particularly of inorganic complexes. (2025, June 9). Reddit. Retrieved February 15, 2026, from [Link]

  • How to Grow Crystals. (n.d.). MIT Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2019, February 15). I would like to know about how can crystallization of metal complexes take place? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recrystallizing organometallic complexes. (2021, October 28). Reddit. Retrieved February 15, 2026, from [Link]

  • Abdel-Latif, S. A., et al. (2006). Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity. TÜBİTAK Academic Journals, 30, 231-240.
  • Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • El-Gammal, O. A., et al. (2022). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. Scientific Reports, 12, 19839.
  • Various Authors. (2012, March 14). Why I am not getting crystals? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kumar, S., et al. (2024, February 4). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 14(2), 036.
  • Warkentin, M., et al. (2019). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 75(Pt 10), 882–891.
  • Al-Jibouri, M. N. A., et al. (2022, February 15). Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. Chemical Methodologies, 6(2), 143-156.
  • Pavlenko, V., et al. (2017, February 6). Conformational stabilization of isatin Schiff bases – biologically active chemical probes. RSC Advances, 7(15), 9205-9209.
  • Gaballa, A. S., et al. (2020). Synthesis and synergistic studies of isatin based mixed ligand complexes as potential antifungal therapeutic agents. Journal of Molecular Structure, 1202, 127265.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Jabri, R. Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[14]aneN4. Open Access Library Journal, 10, 1-16.

  • West, D. X., et al. (2001). Synthesis and spectroscopic identification of cobalt(III) complexes with 5-methyl-3-formylpyrazole-N(4)-dipropylthiosemicarbazone (HMPzNPr2): X-ray crystal structure of [Co(MPzNPr2)2]NO3.H2O. Transition Metal Chemistry, 26, 583-588.
  • Structural Characterization of Metallic Complexes. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Şahin, Z. S., & Kartal, Z. (2021). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Turkish Journal of Chemistry, 45(2), 434-449.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(methylthio)isatin NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Effects (DMSO-d₆ vs. CDCl₃)

Welcome to the technical support guide for researchers utilizing 5-(methylthio)isatin. This resource addresses common questions and troubleshooting scenarios related to Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the profound effects observed when switching between deuterated dimethyl sulfoxide (DMSO-d₆) and chloroform (CDCl₃). Our goal is to move beyond simple data reporting and provide a causal understanding of the underlying principles, ensuring you can acquire, interpret, and troubleshoot your experiments with confidence.

Frequently Asked Questions (FAQs)
Q1: Why does the N-H proton signal of my 5-(methylthio)isatin shift so dramatically (often >3 ppm downfield) when I switch from CDCl₃ to DMSO-d₆?

This is the most pronounced and diagnostically significant solvent effect for isatin derivatives. The large downfield shift of the N-H proton in DMSO-d₆ is a direct consequence of strong intermolecular hydrogen bonding.[1][2][3]

  • Causality Explained:

    • In DMSO-d₆: DMSO is a highly polar aprotic solvent with a strongly basic oxygen atom, making it a powerful hydrogen bond acceptor.[3] The acidic N-H proton of the isatin ring forms a robust hydrogen bond with the sulfoxide oxygen of DMSO. This interaction pulls electron density away from the proton, effectively "deshielding" it from the external magnetic field. A deshielded proton experiences a stronger effective magnetic field and thus resonates at a higher frequency (a larger chemical shift, δ).[4][5]

    • In CDCl₃: Chloroform is a non-polar solvent and a very weak hydrogen bond acceptor. In CDCl₃, the isatin molecules are more likely to exist as weakly associated dimers through self-association (N-H···O=C hydrogen bonds) or interact very weakly with the solvent.[2] The N-H proton is therefore in a much more shielded environment, causing it to resonate at a lower chemical shift.

  • Key Takeaway: The chemical shift of the N-H proton in DMSO-d₆ is a reliable indicator of its presence, as it is shifted far downfield into a region of the spectrum that is typically less crowded. In contrast, its position in CDCl₃ can be more variable and concentration-dependent.[2]

Caption: Isatin N-H to DMSO-d₆ Hydrogen Bond.

Q2: I'm also seeing smaller, but significant, shifts in my aromatic and methylthio (-SCH₃) protons. What is causing this?

While hydrogen bonding is the primary effect for the N-H proton, other solvent interactions influence the rest of the molecule. These shifts are primarily due to differences in solvent polarity and magnetic anisotropy.[1][6]

  • Causality Explained:

    • Polarity and Electric Field Effects: DMSO is significantly more polar than CDCl₃. This high polarity allows it to better solvate and stabilize polarized resonance structures of the aromatic ring in 5-(methylthio)isatin. This subtle redistribution of electron density alters the local magnetic environment of each aromatic proton, leading to changes in their chemical shifts. Protons on the aromatic ring will generally shift downfield in DMSO compared to CDCl₃.[6]

    • Magnetic Anisotropy: Solvents are not magnetically isotropic; they possess regions of shielding and deshielding depending on their orientation relative to the external magnetic field (B₀).[7][8] When a solute molecule like 5-(methylthio)isatin dissolves, it will have a preferred average orientation relative to the solvent molecules. The aromatic ring currents of the solute and the anisotropic effects of the solvent create a complex interplay of local magnetic fields.[9] The differing shapes and electronic structures of DMSO and CDCl₃ lead to distinct average anisotropic effects on the solute protons, causing shifts in the aromatic and -SCH₃ signals.[1][10]

Troubleshooting Guides
Q3: My compound has poor solubility in CDCl₃ but dissolves well in DMSO-d₆. Why is my spectrum in DMSO-d₆ showing broad peaks?

This is a classic issue related to the properties of DMSO-d₆ and sample preparation.

  • Problem 1: Water Contamination

    • Reason: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination is a very common problem that leads to broad peaks, especially for exchangeable protons like N-H, and can interfere with proper shimming.[11]

    • Solution: Use fresh, high-quality DMSO-d₆ from a sealed ampule or a bottle stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Handle the solvent quickly in a dry environment.

  • Problem 2: High Solution Viscosity

    • Reason: If your sample concentration is too high, the viscosity of the solution increases.[12] High viscosity slows down molecular tumbling, which leads to shorter T2 relaxation times and, consequently, broader NMR signals.

    • Solution: Prepare a more dilute sample. For ¹H NMR, 1-10 mg in ~0.6 mL of solvent is usually sufficient for small molecules.[13]

  • Problem 3: Undissolved Particulate Matter

    • Reason: Any suspended, undissolved solid particles in the NMR tube will disrupt the homogeneity of the magnetic field, making it impossible to shim properly and resulting in broad, distorted peaks.[11][13]

    • Solution: Ensure your sample is fully dissolved.[12] If necessary, gently warm the sample (if it is thermally stable) or filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[14]

Troubleshooting_Workflow Start Broad Peaks in DMSO-d₆ Check_Water Is there a broad H₂O peak (~3.3 ppm)? Start->Check_Water Check_Viscosity Is the sample highly concentrated (>20 mg/0.6 mL)? Check_Water->Check_Viscosity No Use_Dry_Solvent Action: Re-prepare sample with fresh, dry DMSO-d₆. Check_Water->Use_Dry_Solvent Yes Check_Clarity Is the solution perfectly clear and transparent? Check_Viscosity->Check_Clarity No Dilute_Sample Action: Prepare a more dilute sample. Check_Viscosity->Dilute_Sample Yes Filter_Sample Action: Filter solution into a clean NMR tube. Check_Clarity->Filter_Sample No (Cloudy/Particulates) Result High-Resolution Spectrum Check_Clarity->Result Yes Use_Dry_Solvent->Result Dilute_Sample->Result Filter_Sample->Result

Caption: Workflow for troubleshooting broad NMR peaks.

Q4: My sample is only sparingly soluble in both solvents. What can I do to get a good spectrum?

Limited solubility is a common challenge in drug development.

  • Option 1: Increase the Number of Scans: For modern NMR spectrometers, even a small amount of dissolved material can yield a good spectrum if you increase the acquisition time (i.e., the number of scans). This improves the signal-to-noise ratio.

  • Option 2: Use a Mixed Solvent System: Sometimes a mixture of solvents can improve solubility.[12] A common choice is a CDCl₃:CD₃OD (deuterated methanol) mixture. The methanol can help dissolve the polar parts of the molecule. Be aware that the exchangeable N-H proton will likely exchange with the deuterium from CD₃OD and disappear or broaden significantly.

  • Option 3: Gentle Heating: If the compound is thermally stable, you can gently heat the sample with a heat gun to aid dissolution.[15] However, be aware that chemical shifts can be temperature-dependent, especially for protons involved in hydrogen bonding.[16]

  • Option 4: Try Other Solvents: If available, consider other deuterated solvents like acetone-d₆ or acetonitrile-d₃.[13]

Data & Protocols
Representative NMR Data Summary

The following table provides representative chemical shifts for 5-(methylthio)isatin based on known solvent effects on the isatin scaffold. Actual values may vary slightly based on instrument, concentration, and temperature.

Proton/Carbon Assignment Expected δ in CDCl₃ (ppm) Expected δ in DMSO-d₆ (ppm) Dominant Reason for Shift (Δδ)
¹H NH ~8.0 - 8.5 (broad)~11.0 - 11.5 (sharp)Strong H-bonding with DMSO
H -4~7.5 - 7.7~7.6 - 7.8Polarity, Anisotropy
H -6~7.2 - 7.4~7.3 - 7.5Polarity, Anisotropy
H -7~6.9 - 7.1~7.0 - 7.2Polarity, Anisotropy
S-CH~2.5~2.5 - 2.6Minor Polarity Effect
¹³C C =O (C2)~158 - 160~159 - 161Polarity, H-bonding
C =O (C3)~183 - 185~182 - 184Polarity, H-bonding
C -3a~118 - 120~117 - 119Polarity
C -4~124 - 126~125 - 127Polarity
C -5~140 - 142~139 - 141Polarity
C -6~122 - 124~123 - 125Polarity
C -7~111 - 113~112 - 114Polarity
C -7a~150 - 152~151 - 153Polarity
S-C H₃~15 - 16~14 - 15Polarity
Experimental Protocol: High-Quality NMR Sample Preparation

Adherence to a strict protocol is critical for obtaining reproducible, high-quality NMR data.

Protocol 1: Sample Preparation in CDCl₃

  • Weigh Sample: Accurately weigh 5-10 mg of dry 5-(methylthio)isatin directly into a clean, dry vial.

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Dissolve: Cap the vial and gently swirl or vortex until the solid is completely dissolved. The solution must be transparent and free of any particulates.[13]

  • Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection region (typically ~4-5 cm).

  • Cap and Clean: Cap the NMR tube. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[12]

Protocol 2: Sample Preparation in DMSO-d₆ (High-Precaution)

  • Dry Sample: Ensure your 5-(methylthio)isatin sample is completely dry, preferably by drying under high vacuum for several hours to remove any residual water.

  • Weigh Sample: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial that has also been dried (e.g., in an oven).

  • Handle Solvent Properly: Use a fresh ampule of DMSO-d₆ or a bottle stored in a desiccator. Use a dry syringe or pipette to transfer ~0.6-0.7 mL of DMSO-d₆ to the vial. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolve: Cap the vial immediately and vortex until the solid is completely dissolved. If solubility is an issue, gentle warming with a heat gun may be applied, but allow the sample to return to room temperature before analysis.[15]

  • Filter (Recommended): As a precaution, filter the solution through a cotton-plugged Pasteur pipette into a clean, dry NMR tube. This removes any potential microparticulates.[14]

  • Cap and Clean: Cap the NMR tube securely. Clean the exterior of the tube with a lint-free tissue and isopropanol/acetone before submitting for analysis.

References
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Basrah Researches ((Sciences)). [Link]

  • Various Authors. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Quora. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Associates, Inc. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. [Link]

  • Various Authors. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate. [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • ResearchGate. (n.d.). The structures and synthetic route for new isatin derivatives (1–5). ResearchGate. [Link]

  • ResearchGate. (2024). New 5-methylisatin-thiosemicarbazones: preparation, spectroscopic elucidation and antioxidant properties. ResearchGate. [Link]

  • Głowacka, J., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

  • Chen, H., et al. (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. PMC. [Link]

  • Various Authors. (2023). Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? ResearchGate. [Link]

  • Unknown Author. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Source Document. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Royal Society of Chemistry. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • Faria, R. B., et al. (2010). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. RSC Publishing. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Abraham, R. J., & Reid, M. (2000). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Kumar, S., & Singh, P. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Tzvetkova, P., Luy, B., & Simova, S. (2013). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT - Institut für Organische Chemie. [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4). [Link]

  • Shin, P. (2007). AMMRL: DMSO affects 13C-NMR spectrum?- response summary. AMMRL Archives. [Link]

  • Atlı, Ö., & Gümüş, S. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [Link]

  • Scheiner, S. (2016). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR Chemical Shifts. MDPI. [Link]

  • Irgashev, R. A., et al. (2017). 1H NMR (solvent: DMSO-d6). Arkat USA. [Link]

  • Supporting Information. (n.d.). 13C NMR of compound 3 (in DMSO-d6). Source Document. [Link]

  • Hansen, P. E. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. MDPI. [Link]

  • Limbach, H.-H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1). [Link]

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identifying sulfide vs sulfone peaks in 5-methylthioisatin NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-methylthioisatin and its derivatives. Here, you will find troubleshooting guides and FAQs to address common challenges encountered during the characterization of these compounds, with a specific focus on differentiating the sulfide and sulfone forms using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why am I struggling to differentiate between 5-methylthioisatin (sulfide) and its oxidized sulfone form using ¹H NMR alone?

A1: Distinguishing between the sulfide and sulfone forms of 5-methylthioisatin using ¹H NMR can be challenging due to the subtle differences in the chemical shifts of the aromatic protons. While the oxidation of the sulfur atom to a sulfone does induce a downfield shift (a shift to a higher ppm value) for the adjacent methyl protons and the aromatic protons, these shifts can be small and may not be sufficient for unambiguous identification, especially if both species are present in a mixture. The methyl singlet of the sulfone is typically found further downfield than that of the sulfide. However, without a reference spectrum of the pure sulfone, this can be difficult to confirm.

Q2: I see an unexpected peak around 1.5-1.6 ppm in my ¹H NMR spectrum. What could it be?

A2: A broad singlet in this region is often indicative of water contamination in your NMR solvent. Ensure your deuterated solvent is dry and consider using molecular sieves to remove any residual moisture.

Q3: My baseline is noisy and the peaks are broad. What are the common causes?

A3: Broad peaks and a noisy baseline can result from several factors:

  • Poor shimming: The magnetic field homogeneity may need to be optimized.

  • Low sample concentration: A more concentrated sample may improve the signal-to-noise ratio.

  • Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Compound aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

Troubleshooting Guide: Sulfide vs. Sulfone Identification

A definitive identification of the oxidation state of the sulfur atom in 5-methylthioisatin often requires a combination of spectroscopic techniques, with ¹³C NMR being particularly informative.

The Power of ¹³C NMR Spectroscopy

The chemical shifts of carbon atoms are more sensitive to changes in their electronic environment compared to protons.[1][2][3][4][5] The oxidation of a sulfide to a sulfone results in a significant downfield shift for the carbon atom directly attached to the sulfur. This is due to the strong electron-withdrawing effect of the sulfonyl group.

Workflow for Definitive Identification

The following workflow is recommended for unambiguously identifying 5-methylthioisatin and its sulfone.

Caption: Workflow for distinguishing sulfide and sulfone forms.

Expected NMR Chemical Shift Comparison

The following table provides estimated ¹H and ¹³C NMR chemical shifts for 5-methylthioisatin and its corresponding sulfone in a common NMR solvent like DMSO-d₆. These are predictions based on known substituent effects and data from analogous compounds.

Compound Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
5-Methylthioisatin -S-CH₃~2.5~15
Aromatic C-5-~130-135
5-(Methylsulfonyl)isatin -SO₂-CH₃~3.2~44
Aromatic C-5-~140-145

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: Preparation of a 5-(Methylsulfonyl)isatin Reference Standard

To confirm the identity of the sulfone, it is highly recommended to synthesize a small amount of the reference standard by oxidizing 5-methylthioisatin.

Materials:

  • 5-methylthioisatin

  • meta-Chloroperoxybenzoic acid (m-CPBA)[6][7]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • NMR tubes and deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Dissolve the Sulfide: In a clean, dry round-bottom flask, dissolve a known amount of 5-methylthioisatin in a minimal amount of dichloromethane.

  • Oxidation: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in DCM to the stirred solution of the sulfide at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the organic layer with a saturated sodium bicarbonate solution.

  • Work-up: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 5-(methylsulfonyl)isatin.

  • Characterization: Acquire ¹H and ¹³C NMR spectra of the purified product to use as a reference standard.

Safety Precautions: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following this guide, researchers can confidently distinguish between the sulfide and sulfone forms of 5-methylthioisatin, ensuring the accuracy and reliability of their experimental results.

References

  • SciSpace. Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019-03-11). [Link]

  • Semantic Scholar. SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. [Link]

  • CONICET. Spectral Assignments and Reference Data. (2005-09-12). [Link]

  • Semantic Scholar. Supplementary Material. [Link]

  • PMC. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

  • Impactfactor. Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. (2022-10-25). [Link]

  • MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]

  • Organic Chemistry Portal. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. [Link]

  • Islamic Azad University of Ghaemshahr. SYNTHESIS OF SOME ISATIN-3-SUBSTITUTED DERIVATIVES. [Link]

  • Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. [Link]

  • Chemistry LibreTexts. 13C-NMR Spectroscopy. (2022-12-27). [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • PMC. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024-10-02). [Link]

  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

  • spectroscopy. nuclear magnetic resonance. (2023-05-13). [Link]

  • The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • RSC Publishing. Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Methylthioisatin and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isatin Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1] The functionalization of the isatin scaffold allows for the fine-tuning of its pharmacological profile. 5-methylthioisatin, with its sulfur-containing substituent, presents a unique analytical challenge and a compelling therapeutic target. Accurate and comprehensive characterization of such molecules is paramount for drug discovery, development, and quality control.

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-methylthioisatin, offering a predictive fragmentation pattern based on established chemical principles. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, empowering researchers to select the most appropriate methods for their specific needs.

Mass Spectrometry of 5-Methylthioisatin: A Predictive Analysis

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization, a "hard" ionization technique, imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure.

Molecular Ion (M •+): The molecular ion peak for 5-methylthioisatin (C₉H₇NO₂S) is expected at an m/z corresponding to its molecular weight.

Key Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): The isatin scaffold is known to readily lose a molecule of carbon monoxide from the C-2 position upon ionization.[3][5] This would result in a significant fragment ion.

  • Cleavage of the Thioether Group: Aromatic thioethers commonly undergo cleavage of the C-S bond. For 5-methylthioisatin, this would involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). The loss of a methyl radical would lead to a resonance-stabilized cation.

  • Loss of a Thiol Radical (•SH): Studies on aromatic thioethers have shown that the loss of a thiol radical can be a notable fragmentation pathway.[4]

The interplay of these pathways would generate a characteristic mass spectrum. The following DOT graph illustrates the predicted primary fragmentation cascade.

Fragmentation_Pattern M 5-Methylthioisatin (M•+) F1 [M - CO]•+ M->F1 - CO F2 [M - CH₃]+ M->F2 - •CH₃ F3 [M - SCH₃]+ M->F3 - •SCH₃ F4 [M - SH]•+ M->F4 - •SH F1_1 Further Fragments F1->F1_1 - •CH₃ / - •SCH₃ F2_1 [M - CH₃ - CO]+ F2->F2_1 - CO

Caption: Predicted EI-MS fragmentation of 5-methylthioisatin.

Predicted m/z Proposed Fragment Ion Neutral Loss
193[C₉H₇NO₂S]•+ (Molecular Ion)-
165[C₈H₇NOS]•+CO
178[C₈H₄NO₂S]+•CH₃
146[C₈H₄NO₂]+•SCH₃
160[C₉H₆NO₂]•+•SH
150[C₇H₄NOS]+CO, •CH₃
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation in the initial mass analysis. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Precursor Ion: The precursor ion for MS/MS analysis would be the protonated molecule [M+H]⁺ at m/z 194.

Key Collision-Induced Dissociation (CID) Pathways:

  • Loss of CO: Similar to EI, the loss of carbon monoxide is a highly probable fragmentation pathway for the protonated isatin core.

  • Loss of CH₃SH (Methanethiol): Under CID conditions, the protonated thioether can undergo elimination of a neutral methanethiol molecule.

  • Cleavage of the C-S bond: Loss of the methyl group as a radical is less common in ESI but can occur.

ESI_Fragmentation MH [M+H]⁺ m/z 194 Frag1 [M+H - CO]⁺ m/z 166 MH->Frag1 - CO Frag2 [M+H - CH₃SH]⁺ m/z 146 MH->Frag2 - CH₃SH Frag1_1 Further Fragments Frag1->Frag1_1 - CH₃SH

Sources

Structural Profiling & Crystallographic Benchmarking: 5-(Methylthio)isatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage of the S-Methyl Moiety

In medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold is a privileged structure. While 5-fluoro and 5-nitro derivatives are common, 5-(methylthio)isatin derivatives represent a specialized subclass where the 5-position substituent (


) introduces unique lipophilic and steric properties without the strong electron-withdrawing effects of nitro groups or the high polarity of hydroxyls.

This guide provides a technical roadmap for characterizing these derivatives via X-ray crystallography. Unlike Nuclear Magnetic Resonance (NMR), which provides solution-state averaging, X-ray diffraction (XRD) reveals the solid-state supramolecular architecture —critical for predicting drug formulation stability and binding pocket fit.

Comparative Analysis: 5-SMe vs. Canonical Alternatives

To understand the crystallographic behavior of 5-(methylthio)isatin derivatives, they must be benchmarked against standard 5-substituted analogs. The


 group is bulky and "soft" (polarizable), leading to distinct lattice packing compared to "hard" oxygenated analogs.
Table 1: Substituent Effects on Crystal Lattice & Packing
Feature5-(Methylthio)isatin (

)
5-Methoxyisatin (

)
5-Nitroisatin (

)
Electronic Effect Weakly activating (

-donor), Polarizable
Strongly activating (

-donor)
Strongly deactivating (Electron withdrawing)
H-Bond Capability Weak Acceptor : Sulfur is a poor H-bond acceptor compared to Oxygen.Strong Acceptor : The ether oxygen readily accepts H-bonds.Strong Acceptor : Nitro group dominates packing via strong H-bonds.
Steric Bulk High : C-S bond (~1.76 Å) is longer than C-O (~1.36 Å).Medium : Methoxy group is compact.Medium : Planar, but electronically demanding.
Lattice Packing Van der Waals Dominated : Packing relies on

-stacking and S

S interactions.
H-Bond Dominated : Classic N-H

O networks.
Dipole Dominated : Strong dipole stacking.
Solubility Profile High Lipophilicity (High LogP)Moderate LipophilicityLow Solubility (High Lattice Energy)
Expert Insight: The "Soft" Sulfur Effect

In 5-(methylthio) derivatives, the sulfur atom often disrupts the classic "ribbon" packing motif seen in unsubstituted isatin. Instead of tight N-H


O=C hydrogen bond networks alone, the large 

group forces a herringbone or slipped-stack arrangement to accommodate the steric bulk of the methyl group attached to the sulfur. This often results in lower lattice energy and enhanced solubility in non-polar solvents compared to 5-nitro analogs.

Experimental Protocols: From Synthesis to Diffraction

This workflow ensures high-quality single crystals suitable for diffractometry.

Phase 1: Synthesis of Schiff Base Derivatives

Context: The most bioactive forms of 5-(methylthio)isatin are its Schiff bases (e.g., thiosemicarbazones).

  • Reactants: Dissolve 5-(methylthio)isatin (1.0 eq) in hot ethanol (EtOH).

  • Condensation: Add the amine component (e.g., thiosemicarbazide, 1.0 eq) and a catalytic amount of glacial acetic acid (3-5 drops).

  • Reflux: Heat at reflux (

    
    ) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
    
  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a yellow/orange solid. Filter and wash with cold EtOH.

Phase 2: Crystal Growth (The Critical Step)

Objective: Grow single crystals


 in size.

Method A: Slow Evaporation (Recommended for 5-SMe)

  • Dissolve 20 mg of the purified derivative in a solvent mixture of Ethanol:DMSO (4:1) . The DMSO helps solubilize the lipophilic SMe moiety.

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial.
    
  • Cover with parafilm and poke 3–5 small holes.

  • Store in a vibration-free, dark environment at

    
    .
    
  • Timeline: Crystals appear in 5–14 days.

Method B: Vapor Diffusion (Alternative)

  • Dissolve compound in a minimal amount of THF (inner vial).

  • Place inner vial in a larger jar containing Hexane (precipitant).

  • Seal the outer jar. Hexane vapor will diffuse into the THF, slowly lowering solubility.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the flexible

    
     tail.
    
  • Strategy: Full sphere data collection (

    
     range up to 
    
    
    
    ).
  • Refinement: SHELXL (using Least Squares). Pay attention to the disorder in the S-Me group , which is common. You may need to split the methyl position and assign occupancies (e.g., 0.6/0.4).

Visualizing the Workflow & Structural Logic

Diagram 1: Crystallography Workflow

This diagram illustrates the critical path from crude product to refined structure.

G Synthesis 1. Synthesis (Condensation) Purification 2. Purification (Recrystallization) Synthesis->Purification Growth 3. Crystal Growth (EtOH/DMSO Evap) Purification->Growth Selection 4. Crystal Selection (Polarized Light) Growth->Selection Check Quality Diffraction 5. X-Ray Diffraction (Mo Kα, 100K) Selection->Diffraction Refinement 6. Structure Refinement (SHELXL) Diffraction->Refinement

Caption: Step-by-step workflow for obtaining high-quality crystallographic data for isatin derivatives.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How the 5-SMe group influences physical properties compared to alternatives.

SAR SMe 5-(Methylthio) Group (-SMe) Lipophilicity Increased Lipophilicity (Membrane Permeability) SMe->Lipophilicity Sterics Steric Bulk (Disrupts Planar Packing) SMe->Sterics Electronics Soft Electronic Character (Weak H-Bond Acceptor) SMe->Electronics Binding Hydrophobic Pocket Affinity (e.g., CDK2, MAO-B) Lipophilicity->Binding Packing Herringbone/Slipped Packing (Lower Lattice Energy) Sterics->Packing Electronics->Packing Packing->Binding Solubility

Caption: Impact of the 5-(methylthio) substituent on crystal packing and biological binding potential.

Representative Crystallographic Metrics

When refining your data, comparing your results against these representative ranges for 5-substituted isatin Schiff bases validates your structure.

Table 2: Expected Geometric Parameters
ParameterExpected Range (5-SMe Derivative)Notes for Refinement
Space Group Typically P2

/c or P-1
Centrosymmetric groups are most common for these planar systems.
C(5)–S Bond 1.75 – 1.78 ÅSignificantly longer than C–O or C–N bonds.
S–CH

Bond
1.78 – 1.81 ÅWatch for thermal ellipsoids indicating rotation.
C–S–C Angle 100

– 105

Geometry around Sulfur is bent, not linear.
Intermolecular H-Bonds N–H

O (1.9 – 2.1 Å)
The isatin N-H and C=O (position 2) are the primary donors/acceptors.

-Stacking Distance
3.4 – 3.8 ÅLook for centroid-to-centroid distances between indole rings.

Validation Check: Use the CheckCIF (IUCr) server. A common alert for S-Me derivatives is "Level B" alerts regarding the vibration of the terminal methyl group. This is acceptable if the rest of the rigid core is stable.

References

  • Isatin Scaffold Versatility

    • Title: Isatin and its derivatives: A survey of recent syntheses, reactions, and applications.[1]

    • Source:Medicinal Chemistry Communication (via ResearchG
    • URL:[Link]

  • 5-Substituted Isatin SAR Studies (MAO Inhibition)

    • Title: Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
    • Source:ACS Omega (PMC).
    • URL:[Link]

  • Schiff Base Synthesis & Crystallography

    • Title: Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Isatin Derivative CDK2 Inhibition (Structural Basis)

    • Title: Design and Synthesis of New 5-Methylisatin Deriv
    • Source:International Journal of Molecular Sciences (MDPI).
    • URL:[Link]

Sources

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